

An In Vivo Comparative Analysis of Lasamide and Methazolamide in Ocular Hypotensive Applications

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Compound of Interest

Compound Name: *Lasamide*

Cat. No.: *B1675832*

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This guide provides a detailed in vivo comparison of **Lasamide** and Methazolamide, two carbonic anhydrase inhibitors investigated for their potential in managing glaucoma. While direct comparative in vivo studies are not publicly available, this document synthesizes findings from separate preclinical and clinical evaluations to offer a comprehensive overview of their respective efficacy, pharmacokinetics, and mechanisms of action. The comparison primarily focuses on their application in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma management. It is important to note that the available in vivo data for **Lasamide** pertains to its derivatives, which may have different pharmacokinetic and pharmacodynamic profiles than the parent compound.

Executive Summary

Methazolamide is a well-established carbonic anhydrase inhibitor with demonstrated efficacy in lowering intraocular pressure through systemic administration. Its pharmacokinetic profile is characterized by good absorption and a relatively long half-life. In contrast, in vivo research on **Lasamide** has primarily focused on its derivatives, specifically sulfonylpiperazine analogs, administered topically in animal models. These derivatives have shown promising IOP-lowering effects, suggesting that the **Lasamide** scaffold is a viable candidate for developing topical glaucoma therapies. This guide presents the available quantitative data, experimental

methodologies, and a visualization of the underlying signaling pathway to aid in the objective assessment of these two compounds.

Quantitative Data Comparison

The following tables summarize the available in vivo data for Methazolamide and **Lasamide** derivatives. Due to the absence of head-to-head studies, the data is presented separately to avoid direct, and potentially misleading, comparisons.

Table 1: In Vivo Efficacy of Methazolamide in Lowering Intraocular Pressure (IOP)

Species	Route of Administration	Dose	Peak IOP Reduction (%)	Time to Peak Effect (hours)	Study Reference
Human	Oral	25 mg every 8 hours	~13.5%	9-10	[1]
Human	Oral	50 mg every 8 hours	~17.6%	9-10	[1]
Human	Oral	100 mg every 8 hours	~22.9%	9-10	[1]
Rabbit	Topical (2.5% solution)	Not specified	Not specified	1	[2]

Table 2: In Vivo Efficacy of **Lasamide** Derivatives in Lowering Intraocular Pressure (IOP) in a Rabbit Model

Compound	Route of Administration	Concentration (% w/v)	Maximum IOP Reduction (mmHg)	Time to Peak Effect (minutes)	Duration of Effect (hours)	Study Reference
Lasamide Derivative 7	Topical	1	~4.5	120	>4	[3]
Lasamide Derivative 9	Topical	1	~5.5	120	~4	
Acetazolamide (Reference)	Topical	1	~4.0	60	<4	

Table 3: Pharmacokinetic Parameters of Methazolamide

Species	Route of Administration	Tmax (hours)	Half-life (hours)	Volume of Distribution	Protein Binding (%)	Study Reference
Human	Oral	1-2	~14 (plasma)	17-23 L	~55	

Note: Pharmacokinetic data for **Lasamide** and its derivatives in vivo is not available in the public domain.

Experimental Protocols

IOP Lowering Efficacy of Lasamide Derivatives in Rabbits

- Animal Model: Hypertensive rabbits were used to model elevated intraocular pressure.

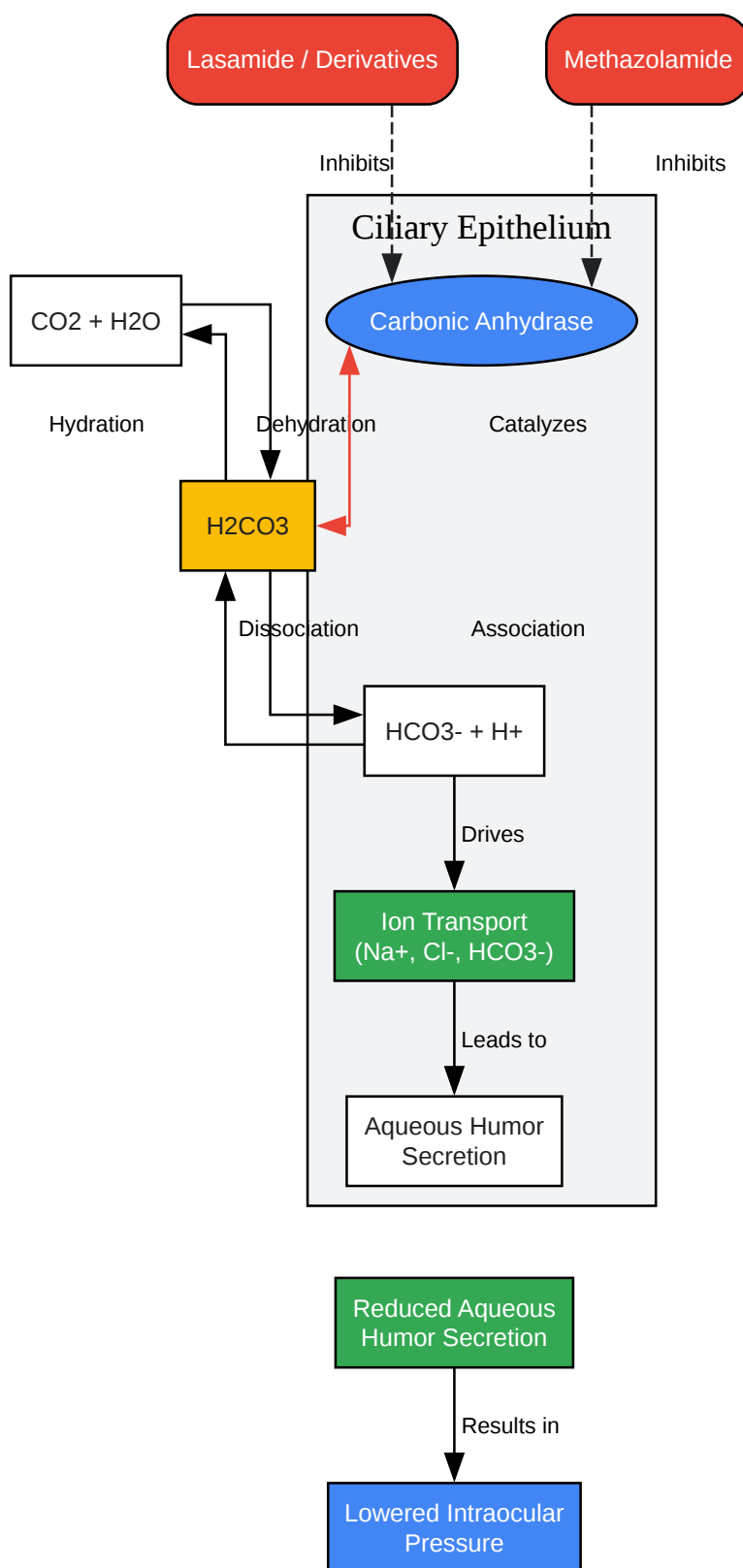
- **Drug Administration:** A 30 μ L solution of 1% w/v of the **Lasamide** derivatives (compounds 7 and 9) or the reference drug, Acetazolamide, was administered topically to the eyes of the rabbits. A control group received the vehicle solution (0.5% NaCl and 0.1% DMSO in sterile water).
- **IOP Measurement:** Intraocular pressure was measured at baseline and at various time points (30, 60, 120, 180, and 240 minutes) after administration using a tonometer.
- **Data Analysis:** The change in IOP from baseline (Δ IOP) and the difference in IOP reduction between the treated and vehicle groups ($\Delta\Delta$ IOP) were calculated. Statistical analysis was performed using a two-way ANOVA followed by a Bonferroni post-hoc test.

IOP Lowering Efficacy of Methazolamide in Humans

- **Study Design:** A repeated dose-response study was conducted in twenty-two patients with open-angle glaucoma.
- **Drug Administration:** Patients received weekly courses of oral Methazolamide at different dosages (25 mg, 50 mg, and 100 mg) every eight hours. A separate group of eight patients received Acetazolamide (250 mg four times a day) for comparison.
- **IOP Measurement:** Intraocular pressure was measured before and during treatment to determine the mean reduction in IOP.
- **Data Analysis:** The mean reduction in outflow pressure was calculated for each dosage group.

Signaling Pathway and Experimental Workflow

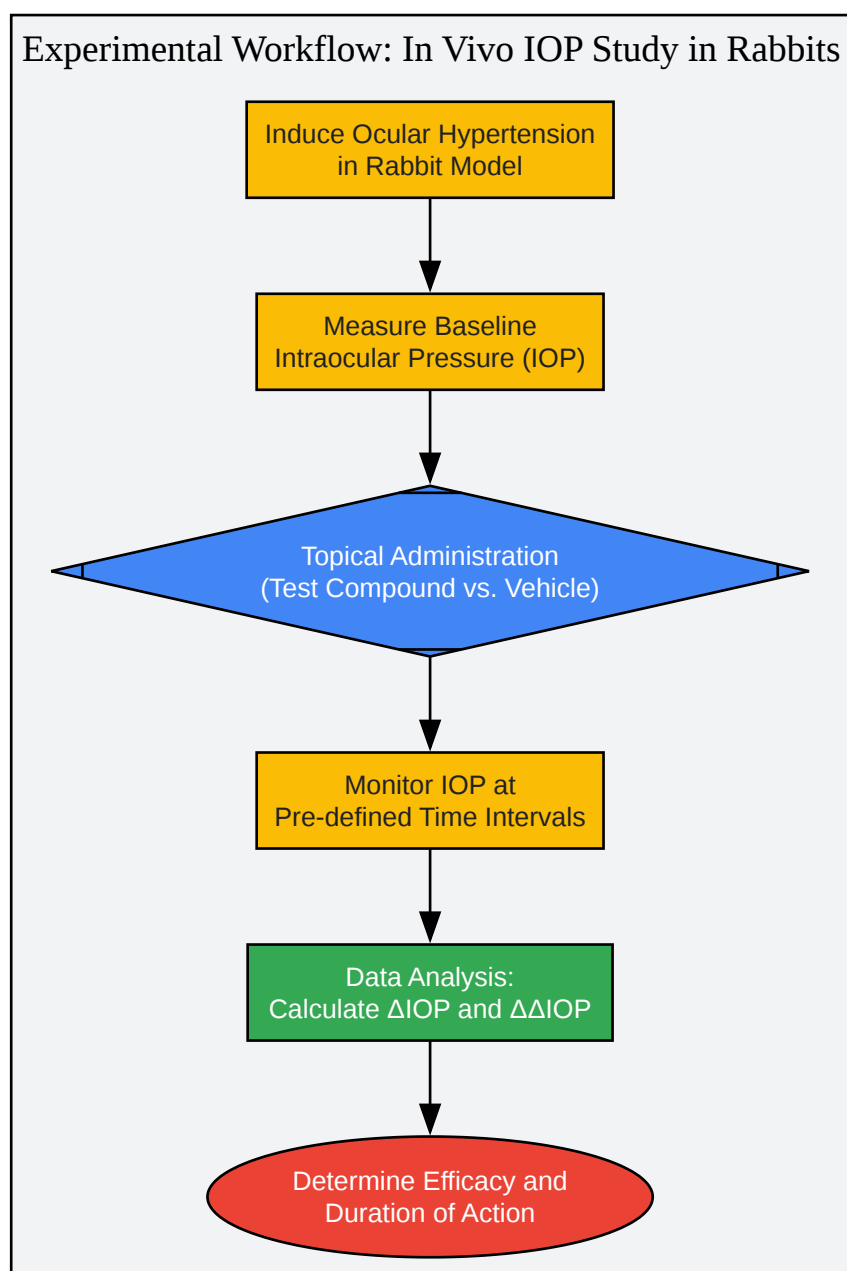
The primary mechanism of action for both **Lasamide** and Methazolamide is the inhibition of carbonic anhydrase, a key enzyme in the ciliary body responsible for the production of aqueous humor. By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to a decrease in fluid secretion and consequently, a reduction in intraocular pressure.



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Caption: Signaling pathway of carbonic anhydrase inhibitors in reducing aqueous humor secretion.

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of topical IOP-lowering agents in a rabbit model.



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Caption: General experimental workflow for in vivo IOP studies.

Conclusion

Based on the available in vivo data, both Methazolamide and derivatives of **Lasamide** demonstrate potential as ocular hypotensive agents. Methazolamide is effective when administered orally, but systemic administration can be associated with side effects. The topical efficacy of **Lasamide** derivatives in a preclinical model is a significant finding, as topical administration can minimize systemic exposure and associated adverse effects.

The development of a topical formulation for a potent carbonic anhydrase inhibitor like **Lasamide** could represent a valuable advancement in glaucoma therapy. However, further research, including head-to-head comparative studies with established drugs like Methazolamide and comprehensive pharmacokinetic and toxicology studies of the parent **Lasamide** compound and its most promising derivatives, is necessary to fully elucidate its therapeutic potential and safety profile. Researchers and drug development professionals are encouraged to consider the data and experimental contexts presented in this guide to inform future investigations in this area.

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